C27H42N4O4S
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Overview
Description
This compound is characterized by its complex structure, which includes a benzyl group, a sulfonamide group, and multiple butyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of with under basic conditions to form the sulfonamide intermediate.
Coupling with butylamine: The sulfonamide intermediate is then reacted with to form a longer chain sulfonamide.
Formation of the carbamate group: The final step involves the reaction of the sulfonamide with to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include 4-methylbenzenesulfonyl chloride , 4-aminobutylamine , and benzyl chloroformate . The reactions are carried out in suitable solvents such as dichloromethane or ethyl acetate under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or carbamates.
Scientific Research Applications
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors , modulating their activity. The sulfonamide group is particularly important for its binding affinity, while the carbamate group contributes to its stability and bioavailability. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: can be compared with other sulfonamide and carbamate compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Carbaryl: A carbamate insecticide with a different mechanism of action.
Benzyl carbamate: A simpler carbamate used in organic synthesis.
The uniqueness of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate lies in its combined sulfonamide and carbamate functionalities, which provide it with distinct chemical and biological properties.
Properties
Molecular Formula |
C27H42N4O4S |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H42N4O4S/c1-19-8-10-22(11-9-19)36(34,35)30-15-12-20(13-16-30)25(33)31-14-6-7-23(31)24(32)28-21-17-26(2,3)29-27(4,5)18-21/h8-11,20-21,23,29H,6-7,12-18H2,1-5H3,(H,28,32)/t23-/m0/s1 |
InChI Key |
JUCBCFVEUINVCC-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4CC(NC(C4)(C)C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
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